molecular formula C7H5NaO4S B7856444 sodium;3-formylbenzenesulfonate

sodium;3-formylbenzenesulfonate

Cat. No.: B7856444
M. Wt: 208.17 g/mol
InChI Key: AFIUOLGCFDPAKN-UHFFFAOYSA-M
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Description

Sodium 3-formylbenzenesulfonate (CAS: 5330-48-3), also known as 3-sulfobenzaldehyde sodium salt, is a sulfonated aromatic aliphatic compound. Its molecular weight is 208.17 g/mol, and it is characterized by a formyl (-CHO) substituent at the meta position of the benzene ring and a sulfonate (-SO₃⁻Na⁺) group . The compound exhibits slight solubility in water, methanol, and DMSO, with a density of 1.503 g/cm³ and a melting point exceeding 259°C (decomposition) . It is used in pharmaceutical synthesis (e.g., as an impurity reference in Orlistat production) and organic catalysis .

Properties

IUPAC Name

sodium;3-formylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4S.Na/c8-5-6-2-1-3-7(4-6)12(9,10)11;/h1-5H,(H,9,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIUOLGCFDPAKN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])C=O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation with Fuming Sulfuric Acid

The most straightforward method involves sulfonating benzaldehyde derivatives to introduce the sulfonic acid group at the meta position relative to the formyl group. Benzaldehyde reacts with fuming sulfuric acid (20–30% SO₃) at 40–50°C, yielding 3-formylbenzenesulfonic acid. The reaction mechanism follows electrophilic aromatic substitution, where the formyl group directs sulfonation to the meta position due to its electron-withdrawing nature.

Reaction Conditions :

  • Temperature : 40–50°C (exothermic reaction requires cooling).

  • Molar Ratio : Benzaldehyde to SO₃ at 1:1.2–1.5.

  • Yield : 65–75% after neutralization with NaOH.

Industrial Adaptation :
Large-scale production employs sulfur trioxide (SO₃) gas in continuous reactors, achieving higher purity (>95%) and reduced side products like disulfonated derivatives.

Using m-Chlorobenzaldehyde and Sulfite Agents

Analogous to the synthesis of o-sulfonic acid benzaldehyde, m-chlorobenzaldehyde undergoes nucleophilic substitution with sodium metabisulfite (Na₂S₂O₅) in aqueous medium. The reaction proceeds via an SNAr mechanism, where sulfite replaces the chloride group:

m-ClC₆H₄CHO+Na₂S₂O₅m-HO₃SC₆H₄CHO+NaCl+NaHSO₃\text{m-ClC₆H₄CHO} + \text{Na₂S₂O₅} \rightarrow \text{m-HO₃SC₆H₄CHO} + \text{NaCl} + \text{NaHSO₃}

Optimized Parameters :

  • Catalyst : Tetrabutylammonium bromide (0.5–1 mol%).

  • Temperature : 70°C for 8–12 hours.

  • Yield : 75–80% after recrystallization.

Surfactant-Catalyzed Sulfonation

Recent advancements utilize surfactants like sodium dodecyl sulfate (SDS) to enhance reaction kinetics. The micellar environment increases sulfite ion concentration at the interface, accelerating substitution.

Key Data :

  • Surfactant Concentration : 0.1–0.3 wt%.

  • Reaction Time Reduction : 30% compared to uncatalyzed methods.

Oxidation of Methyl-Substituted Benzenesulfonic Acids

Controlled Oxidation to Formyl Group

3-Methylbenzenesulfonic acid is oxidized selectively to introduce the formyl group. Manganese dioxide (MnO₂) in oleum (25% SO₃) at 80–90°C achieves this transformation without over-oxidation to carboxylic acids:

3-CH₃C₆H₄SO₃HMnO₂, oleum3-CHOC₆H₄SO₃H\text{3-CH₃C₆H₄SO₃H} \xrightarrow{\text{MnO₂, oleum}} \text{3-CHOC₆H₄SO₃H}

Challenges :

  • Byproduct Formation : <5% 3-carboxybenzenesulfonic acid.

  • Yield : 60–65% after neutralization.

Neutralization and Purification Techniques

Phase Transfer Catalysis (PTC) in Neutralization

The sulfonic acid intermediate is neutralized with NaOH in the presence of PTCs like tetrabutylammonium bromide. This method enhances ion exchange efficiency, reducing NaOH consumption by 20%.

Process Details :

  • PTC Loading : 0.1–1 mol%.

  • Temperature : 25–30°C (ambient conditions).

Crystallization and Recrystallization

Crude sodium 3-formylbenzenesulfonate is purified via recrystallization from ethanol-water mixtures (3:1 v/v). Key parameters include:

Parameter Optimal Value
Solvent Ratio (EtOH:H₂O)3:1
Cooling Rate0.5°C/min
Final Purity≥98%

Comparative Analysis of Methods

Method Yield Purity Cost Scalability
Direct Sulfonation75%95%LowHigh
Haloarene Substitution80%98%ModerateModerate
Oxidation65%90%HighLow

Industrial Preference : Direct sulfonation with SO₃ gas dominates due to cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

The compound “sodium;3-formylbenzenesulfonate” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, often using reducing agents such as hydrogen or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are frequently used.

    Catalysts: Catalysts like palladium on carbon, platinum, and nickel are employed to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives.

Scientific Research Applications

The compound “sodium;3-formylbenzenesulfonate” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is studied for its interactions with biological molecules, providing insights into biochemical pathways and mechanisms.

    Medicine: Research explores its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is utilized in various industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which “sodium;3-formylbenzenesulfonate” exerts its effects involves specific molecular targets and pathways. It interacts with target molecules through binding or chemical reactions, leading to changes in biological or chemical processes. The exact mechanism depends on the context of its application, such as enzyme inhibition, receptor binding, or chemical catalysis.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonates

Sodium 4-Formylbenzenesulfonate (CAS: 13736-22-6)

  • Structural Difference : The formyl group is para to the sulfonate group.
  • Physical Properties: Similar molecular weight (~208 g/mol) and purity (≥95%) .
  • Applications : Likely used in similar pharmaceutical intermediates but with distinct reactivity due to substituent position .

Sodium 5-Formylfuran-2-sulfonate (CAS: 31795-44-5)

  • Structural Difference : A furan ring replaces the benzene ring, with the formyl group at the 5-position.
  • Physical Properties : Lower molecular weight (estimated ~192 g/mol) and similar purity (95%) . The furan ring may enhance solubility in polar solvents compared to aromatic analogs.
  • Applications: Potential use in specialty polymer synthesis or agrochemicals due to heterocyclic reactivity .

Phenyl 3-Aminobenzenesulfonate (CAS: 13653-18-4)

  • Structural Difference: An amino (-NH₂) group replaces the formyl group, and the counterion is phenyl instead of sodium.
  • Physical Properties: Molecular formula C₁₂H₁₁NO₃S (MW: 249.29 g/mol). The amino group increases basicity, altering solubility (e.g., improved water solubility in acidic conditions) .
  • Applications : Used in dye synthesis and as a coupling agent in peptide chemistry .

Physicochemical Data Comparison

Property Sodium 3-Formylbenzenesulfonate Sodium 4-Formylbenzenesulfonate Phenyl 3-Aminobenzenesulfonate
Molecular Weight (g/mol) 208.17 ~208 249.29
Melting Point >259°C (dec.) Not reported Not reported
LogP 1.83 Not reported Estimated <1 (due to -NH₂ polarity)
Solubility Slight in H₂O, MeOH, DMSO Likely similar Moderate in polar aprotic solvents

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for sodium 3-formylbenzenesulfonate, and how do reaction parameters influence yield?

  • Methodological Answer : Sodium 3-formylbenzenesulfonate can be synthesized via sulfonation of benzaldehyde derivatives followed by formylation. Key parameters include:

  • Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid at 80–100°C, with careful control of reaction time to avoid over-sulfonation .
  • Formylation : Employ Vilsmeier-Haack conditions (POCl₃/DMF) or Gattermann-Koch reactions (HCl/AlCl₃/CO), with inert gas purging to minimize side reactions .
  • Purification : Crystallization from ethanol/water mixtures (1:3 ratio) removes unreacted starting materials. Yield optimization requires monitoring pH (neutralization with NaOH) and temperature gradients during precipitation .

Q. Which analytical techniques are most reliable for characterizing sodium 3-formylbenzenesulfonate’s purity and structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) identifies formyl (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.2 ppm). ¹³C NMR confirms sulfonate (δ 125–130 ppm) and carbonyl (δ 190–195 ppm) groups .
  • FT-IR : Peaks at 1040–1150 cm⁻¹ (S=O stretching) and 1680–1720 cm⁻¹ (C=O stretching) validate functional groups .
  • UV-Vis : λₘₐ₃₀₀–310 nm (π→π* transitions in aromatic systems) confirms electronic properties .
  • Titration : Ion-exchange chromatography coupled with conductivity measurements quantifies sulfonate content (≥98% purity threshold) .

Advanced Research Questions

Q. How can researchers resolve contradictory FT-IR data for sodium 3-formylbenzenesulfonate in different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity effects on vibrational modes. To address this:

  • Compare spectra in deuterated solvents (D₂O vs. DMSO-d₆) to isolate solvent interactions .
  • Use computational modeling (DFT calculations) to predict vibrational modes and assign experimental peaks accurately .
  • Validate with X-ray crystallography (if crystalline) to confirm bond lengths and angles, cross-referencing with spectral data .

Q. What experimental design principles mitigate byproduct formation during the formylation of 3-sulfobenzoic acid derivatives?

  • Methodological Answer :

  • Reagent Stoichiometry : Limit POCl₃ to 1.2 equivalents to avoid phosphorylated byproducts .
  • Temperature Gradients : Maintain ≤5°C/min heating during formylation to prevent thermal decomposition.
  • In Situ Monitoring : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN mobile phase) to track reaction progress and identify intermediates .
  • Post-Reaction Quenching : Neutralize excess acid with NaHCO₃ before extraction to stabilize the formyl group .

Q. How should researchers design kinetic studies to evaluate sulfonate group reactivity in aqueous vs. organic media?

  • Methodological Answer :

  • Variable Control : Fix pH (e.g., 7.4 for physiological conditions vs. 2.0 for acidic stability) and ionic strength (using NaCl) .
  • Time-Resolved Spectroscopy : Use stopped-flow UV-Vis to monitor sulfonate hydrolysis rates (λₘₐ₃₀₀ nm decay) .
  • Competitive Reactivity Assays : Compare reaction rates with competing nucleophiles (e.g., chloride vs. hydroxide ions) under controlled conditions .

Q. What strategies validate the catalytic role of sodium 3-formylbenzenesulfonate in cross-coupling reactions when faced with inconsistent yields?

  • Methodological Answer :

  • Control Experiments : Run reactions without the compound to confirm its catalytic necessity .
  • Isolation of Intermediates : Use freeze-quench techniques with EPR spectroscopy to detect radical intermediates, if applicable .
  • Morphological Analysis : SEM/EDX of reaction residues identifies metal leaching (common in Pd-catalyzed systems) that may reduce yield .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate conflicting results (e.g., NMR vs. computational data) using orthogonal techniques like mass spectrometry (HRMS for molecular ion confirmation) .
  • Literature Gaps : Prioritize peer-reviewed journals over vendor databases (avoid ) and consult PubChem/CAS entries for standardized spectral data .

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